(1S)-1-Cyclopropyl-2,2,2-trifluoroethylamine
Description
(1S)-1-Cyclopropyl-2,2,2-trifluoroethylamine is a chiral amine featuring a cyclopropyl group and a trifluoromethyl moiety. Its molecular formula is C₅H₈F₃N, and its CAS registry number is 705243-06-7 . This compound is a critical intermediate in pharmaceutical synthesis, notably in the development of GLPG3667, a selective ATP-competitive tyrosine kinase 2 (TYK2) inhibitor for autoimmune diseases . The stereospecific (1S) configuration enhances its binding affinity to biological targets, making it valuable in medicinal chemistry.
Key Physicochemical Properties (predicted or experimental):
Properties
IUPAC Name |
(1S)-1-cyclopropyl-2,2,2-trifluoroethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)4(9)3-1-2-3/h3-4H,1-2,9H2/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWCDCMZMZULIE-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001242279 | |
| Record name | (αS)-α-(Trifluoromethyl)cyclopropanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001242279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131737-03-5 | |
| Record name | (αS)-α-(Trifluoromethyl)cyclopropanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131737-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-(Trifluoromethyl)cyclopropanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001242279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Cyclopropyl-2,2,2-trifluoroethylamine typically involves the reaction of cyclopropylamine with trifluoroacetaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include trifluoroacetaldehyde and a suitable base to facilitate the reaction.
Industrial Production Methods
Industrial production of (1S)-1-Cyclopropyl-2,2,2-trifluoroethylamine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Synthetic Reactions and Industrial Preparation
The compound is synthesized via a multi-step enantioselective route optimized for industrial scalability. Key reactions include:
Functional Group Reactivity
The trifluoroethylamine moiety and cyclopropyl ring enable diverse transformations:
Oxidation Reactions
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The amine group undergoes oxidation with agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), producing nitroso or hydroxylamine derivatives.
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Example : Oxidation to 1-cyclopropyl-2,2,2-trifluoroethyl hydroxylamine under acidic conditions .
Reduction Reactions
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Lithium aluminum hydride (LiAlH₄) reduces the amine to secondary amines, though this is less common due to the compound’s stability .
Substitution Reactions
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The trifluoromethyl group participates in nucleophilic substitutions. For example, reaction with sodium azide (NaN₃) yields azido derivatives.
Stereochemical Considerations
The (S)-enantiomer’s configuration is preserved during synthesis using chiral auxiliaries like S-(−)-α-phenylethylamine. Racemization is minimized by avoiding strong bases or prolonged heating .
Mechanistic Insights
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Imine Formation : Lewis acids (e.g., B(OiPr)₃) activate the ketone for condensation with amines, forming enantiomerically enriched intermediates .
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Hydrogenation : Stereoselective reduction of imines occurs via transition-metal catalysts, retaining the chiral center .
Comparative Reactivity
The cyclopropyl group enhances ring-strain reactivity, enabling:
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Ring-Opening Reactions : Under acidic conditions, the cyclopropane ring can open to form alkenes or carbocations.
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Electrophilic Attack : The trifluoroethylamine group directs electrophiles to the cyclopropane ring’s β-position.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, (1S)-1-cyclopropyl-2,2,2-trifluoroethylamine is being investigated for its potential therapeutic applications. Its structure may allow it to interact with specific biological targets, making it a candidate for drug development aimed at treating neurological disorders and infectious diseases . Notably, the trifluoroethyl group can enhance the metabolic stability of the compound, which is crucial for drug efficacy.
Case Study: Interaction with DprE1
Recent studies have highlighted the compound's potential as an inhibitor of DprE1, an enzyme critical for Mycobacterium tuberculosis survival. The introduction of the cyclopropyl group enhances binding affinity through alkyl-pi interactions with FAD within the enzyme's active site . This suggests that derivatives of (1S)-1-cyclopropyl-2,2,2-trifluoroethylamine could serve as lead compounds in anti-tuberculosis drug development.
Organic Synthesis
The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore various chemical reactions such as oxidation, reduction, and nucleophilic substitutions . For instance:
- Oxidation : Can produce corresponding oxides using agents like potassium permanganate.
- Reduction : Can yield different amine derivatives when treated with lithium aluminum hydride.
- Substitution : The trifluoroethylamine moiety can participate in nucleophilic substitution reactions under mild conditions.
These reactions enable the synthesis of novel compounds that may possess unique properties or biological activities.
Industrial Applications
In the industrial sector, (1S)-1-cyclopropyl-2,2,2-trifluoroethylamine is utilized in producing specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings and adhesives . The scalability of its synthesis processes also makes it attractive for large-scale production.
Mechanism of Action
The mechanism of action of (1S)-1-Cyclopropyl-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Table 2: Property Comparison
Notable Trends:
- The trifluoromethyl group reduces basicity (pKa ~5.7) compared to non-fluorinated analogs (pKa >9), enhancing membrane permeability.
- Halogenation (e.g., difluorophenyl in ) increases boiling points and lipophilicity.
Biological Activity
(1S)-1-Cyclopropyl-2,2,2-trifluoroethylamine is an organic compound with significant potential in medicinal chemistry due to its biological activity. This article explores its biological interactions, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a cyclopropyl group attached to a trifluoroethylamine moiety. Its unique structural features contribute to its biological properties, particularly in enzyme inhibition and receptor interactions.
The mechanism of action of (1S)-1-Cyclopropyl-2,2,2-trifluoroethylamine involves binding to specific molecular targets such as enzymes or receptors. This interaction modulates their activity, leading to various biological effects. The trifluoromethyl group enhances lipophilicity and binding interactions within the active sites of target proteins, which is crucial for its inhibitory effects on enzymes like β-secretase (BACE1), implicated in Alzheimer's disease.
Enzyme Inhibition
Research indicates that (1S)-1-Cyclopropyl-2,2,2-trifluoroethylamine exhibits significant inhibitory activity against BACE1. This enzyme is critical in the production of amyloid-beta peptides associated with Alzheimer’s disease. The compound's structural characteristics enhance its potency and selectivity compared to other inhibitors.
Interaction Studies
Studies have shown that the compound effectively binds to BACE1 with high affinity. The presence of the cyclopropyl group improves metabolic stability and enhances the compound's overall efficacy as an inhibitor.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of (1S)-1-Cyclopropyl-2,2,2-trifluoroethylamine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Cyclohexyl-2,2,2-trifluoroethylamine | Cyclohexyl group with trifluoromethyl | Higher lipophilicity than cyclopropyl variant |
| 3-Fluorophenylcyclopropylamine | Fluorophenyl substituent | Enhanced selectivity towards certain receptors |
| 4-Methylcyclopropylamine | Methyl group on cyclopropane | Different steric hindrance affecting binding |
This table highlights how variations in structure can lead to differences in biological activity and pharmacological profiles.
Case Studies and Research Findings
Several studies have investigated the biological activity of (1S)-1-Cyclopropyl-2,2,2-trifluoroethylamine:
- BACE1 Inhibition : A study demonstrated that this compound significantly inhibits BACE1 with an IC50 value indicating strong binding affinity. The cyclopropyl group's influence on lipophilicity was noted as a critical factor enhancing inhibition rates compared to other structural analogs.
- Antiproliferative Activity : Although primarily studied for its role in Alzheimer's disease, preliminary data suggest potential antiproliferative effects in various cancer cell lines. Further research is warranted to explore these effects comprehensively .
- Metabolic Stability : Research indicates that modifications in the trifluoromethyl group can significantly alter biological interactions and metabolic stability. This aspect is crucial for drug development as it affects the pharmacokinetics of the compound.
Q & A
Q. What are the established synthetic routes for (1S)-1-Cyclopropyl-2,2,2-trifluoroethylamine, and what are their key optimization parameters?
Methodological Answer: The compound can be synthesized via reductive amination of 1-cyclopropyl-2,2,2-trifluoroethan-1-one (a precursor) using ammonium acetate and sodium cyanoborohydride in a methanol/acetic acid solvent system. Critical parameters include:
- pH control (4–5) to favor imine formation .
- Temperature optimization (0–5°C) to minimize racemization.
- Chiral purity validation using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) .
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reaction pH | 4.5 | Maximizes imine intermediate |
| Reducing Agent | NaBH3CN | Selective for secondary amines |
| Solvent System | MeOH/HOAc (95:5) | Enhances solubility and kinetics |
Q. How is (1S)-1-Cyclopropyl-2,2,2-trifluoroethylamine characterized to confirm structural and chiral integrity?
Methodological Answer:
- NMR Spectroscopy : Compare H and F NMR shifts with computed spectra (DFT/B3LYP/6-311+G(d,p)) to verify cyclopropane ring geometry and trifluoromethyl group orientation .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns.
- Chiral Analysis : Use polarimetry or chiral GC (e.g., γ-cyclodextrin column) with a reference standard to validate enantiomeric excess (>98%) .
Advanced Research Questions
Q. How can enantiomeric resolution challenges be addressed for this compound in asymmetric catalysis studies?
Methodological Answer:
- Diastereomeric Salt Formation : React the racemic mixture with (1S)-camphorsulfonic acid in ethanol/water (70:30) to isolate the (1S)-enantiomer via crystallization .
- Kinetic Resolution : Use lipase-mediated acetylation (e.g., Candida antarctica Lipase B) in tert-butyl methyl ether to selectively modify the undesired enantiomer .
Q. What are the stability profiles of (1S)-1-Cyclopropyl-2,2,2-trifluoroethylamine under varying pH and thermal conditions?
Methodological Answer: Conduct accelerated stability studies:
- Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC. Degradation products (e.g., cyclopropane ring-opening derivatives) form above 60°C .
- pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24h. Compound is stable at pH 4–8 but hydrolyzes rapidly under alkaline conditions (pH >10) due to nucleophilic attack on the cyclopropane ring .
Q. How can computational modeling predict the compound’s reactivity in enzyme-binding studies?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with CYP450 2D6 homology models to predict metabolic sites. The cyclopropane ring’s angle strain (~60°) increases binding affinity to flat active sites .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic regions. The trifluoromethyl group’s electron-withdrawing effect stabilizes transition states in SN2 reactions .
Q. What strategies resolve contradictions in spectroscopic data (e.g., 19^{19}19F NMR shifts) across solvent systems?
Methodological Answer:
- Solvent Titration Studies : Measure F NMR in DMSO-d6, CDCl3, and D2O to assess solvent-induced shifts. Fluorine deshielding in polar aprotic solvents correlates with hydrogen-bonding interactions .
- Cross-Validation : Compare experimental shifts with computed values (GIAO method) using implicit solvent models (e.g., PCM) to identify solvent-specific artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
